2-[2-(Methylamino)ethoxy]ethan-1-ol
CAS No.: 85475-01-0
Cat. No.: VC0530185
Molecular Formula: C5H13NO2
Molecular Weight: 119.16 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[2-(Methylamino)ethoxy]ethan-1-ol - 85475-01-0](/images/no_structure.jpg)
Specification
CAS No. | 85475-01-0 |
---|---|
Molecular Formula | C5H13NO2 |
Molecular Weight | 119.16 g/mol |
IUPAC Name | 2-[2-(methylamino)ethoxy]ethanol |
Standard InChI | InChI=1S/C5H13NO2/c1-6-2-4-8-5-3-7/h6-7H,2-5H2,1H3 |
Standard InChI Key | IPKWSCDDLHLVMC-UHFFFAOYSA-N |
SMILES | CNCCOCCO |
Canonical SMILES | CNCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-[2-(Methylamino)ethoxy]ethan-1-ol is a secondary amine derivative with a molecular weight of 119.16 g/mol . Its IUPAC name, 2-[2-(methylamino)ethoxy]ethanol, reflects its ethoxyethanol backbone substituted with a methylamino group at the second carbon. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 85475-01-0 | |
Molecular Formula | C₅H₁₃NO₂ | |
SMILES | CNCCOCCO | |
InChI Key | IPKWSCDDLHLVMC-UHFFFAOYSA-N | |
DSSTox Substance ID | DTXSID70573539 |
The compound’s structure enables hydrogen bonding via its hydroxyl and amine groups, contributing to its solubility in polar solvents like water and ethanol .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-[2-(methylamino)ethoxy]ethan-1-ol is inferred from methods used for analogous compounds like DMAEE. A two-step process is hypothesized:
-
Reaction of Methylamine with Ethylene Oxide:
Methylamine (CH₃NH₂) reacts with ethylene oxide under controlled conditions to form 2-(methylamino)ethanol : -
Ethoxylation:
The intermediate undergoes further ethoxylation to attach the second ethoxy group, yielding the final product :
Industrial production likely employs continuous reactors to optimize yield and purity, though specific details remain proprietary .
Purification Methods
Post-synthesis purification involves distillation to remove unreacted monomers and byproducts. Chromatographic techniques may enhance purity for research-grade material .
Physicochemical Properties
Solubility and Stability
The compound’s dual functional groups confer amphiphilic properties, enabling miscibility in both aqueous and organic phases. It is stable under ambient conditions but may degrade in strongly acidic or alkaline environments due to hydrolysis of the ether or amine bonds .
Thermal Behavior
Differential scanning calorimetry (DSC) data for analogs like DMAEE show glass transition temperatures (T₉) near -70°C, suggesting similar low-temperature flexibility for 2-[2-(methylamino)ethoxy]ethan-1-ol .
Comparative Analysis with Structural Analogs
2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)
DMAEE (CAS 1704-03-0) differs by having a dimethylamino group instead of methylamino. Key contrasts include:
Property | 2-[2-(Methylamino)ethoxy]ethan-1-ol | DMAEE |
---|---|---|
Molecular Formula | C₅H₁₃NO₂ | C₆H₁₅NO₂ |
Boiling Point | Not reported | 230–235°C |
Applications | Research intermediate | Surfactant |
The methylamino group in 2-[2-(methylamino)ethoxy]ethan-1-ol reduces steric hindrance compared to DMAEE, potentially enhancing reactivity in nucleophilic substitutions .
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